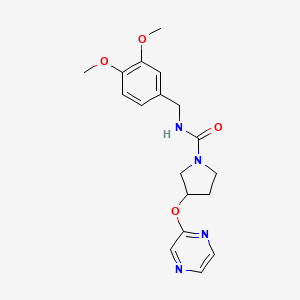

![molecular formula C17H14FN3O4 B2555532 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 872868-42-3](/img/structure/B2555532.png)

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two nitrogen atoms, and one carbon atom. It also has fluorophenoxy and methoxyphenyl groups attached to it .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the oxadiazole ring, fluorophenoxy group, and methoxyphenyl group could make it reactive under certain conditions .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Research on advanced oxidation processes (AOPs) has demonstrated their effectiveness in degrading recalcitrant compounds in aqueous environments, potentially including complex organic molecules similar to 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. AOPs lead to the generation of various by-products and involve mechanisms that could be relevant for the degradation of such compounds. The study emphasizes the importance of understanding the kinetics, mechanisms, and biotoxicity of by-products formed during the AOPs to enhance the degradation efficiency and environmental safety (Qutob et al., 2022).

Role in Analgesic Mechanisms

Although primarily focused on acetaminophen, research into its analgesic effects and mechanisms provides a framework for understanding how structurally related compounds might interact with biological systems. Analgesic mechanisms, including the inhibition of cyclooxygenase enzymes and the activation of cannabinoid receptors, offer insights into potential research applications for related compounds in pain management and neuropharmacology (Ohashi & Kohno, 2020).

Pharmacogenetic Profiles in Drug Metabolism

Investigations into the metabolism of acetaminophen have highlighted the impact of genetic differences on the metabolism and efficacy of drugs. This research avenue suggests that studying the genetic factors affecting the metabolism of compounds like this compound could provide insights into personalized medicine and the development of safer and more effective therapeutic agents (Zhao & Pickering, 2011).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

Research into 1,3,4-oxadiazole derivatives, a core structural component of the compound , has uncovered a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities. These findings suggest significant potential for compounds containing the 1,3,4-oxadiazole moiety in developing new medicinal agents with diverse bioactivities (Verma et al., 2019).

Environmental Monitoring and Toxicity Assessment

The presence and impact of pharmaceutical compounds in aquatic environments have raised concerns about their ecological and health effects. Studies on the occurrence, fate, and behavior of related compounds in water bodies emphasize the need for environmental monitoring and the development of effective removal strategies to mitigate their impact. Such research is crucial for understanding the environmental persistence and toxicity of complex organic molecules, including this compound, and for safeguarding water quality (Haman et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c1-23-13-6-2-11(3-7-13)16-17(21-25-20-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRBOAMCPAIWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)

![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)

![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)

![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2555466.png)

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)

![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)